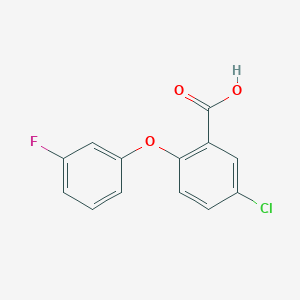

5-Chloro-2-(3-fluorophenoxy)benzoic acid

Description

5-Chloro-2-(3-fluorophenoxy)benzoic acid is a halogenated benzoic acid derivative featuring a chlorine atom at the 5-position and a 3-fluorophenoxy group at the 2-position of the aromatic ring. The fluorine and chlorine substituents influence its electronic properties, lipophilicity, and intermolecular interactions, making it a candidate for drug development and chemical synthesis. This article compares its structural, physicochemical, and biological properties with those of closely related analogs.

Properties

Molecular Formula |

C13H8ClFO3 |

|---|---|

Molecular Weight |

266.65 g/mol |

IUPAC Name |

5-chloro-2-(3-fluorophenoxy)benzoic acid |

InChI |

InChI=1S/C13H8ClFO3/c14-8-4-5-12(11(6-8)13(16)17)18-10-3-1-2-9(15)7-10/h1-7H,(H,16,17) |

InChI Key |

YVLNBCKHZPQXOX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)OC2=C(C=C(C=C2)Cl)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include variations in halogen type, substituent position, and functional groups. Notable examples:

Key Observations :

- Halogen Effects : Chlorine atoms increase molecular weight and lipophilicity compared to fluorine. The dichlorophenyl analog (331.58 g/mol) is heavier than the target compound (278.65 g/mol) .

- Substituent Position: Meta-fluorine (target) vs. para-fluorine () in phenoxy groups may alter steric and electronic interactions in biological systems .

Physicochemical Properties

Melting Points and Solubility:

- 5-Chloro-2-((4-chlorophenyl)amino)benzoic acid (3e): Melting point 227–230°C . The target compound’s melting point is likely lower due to fewer hydrogen-bonding groups.

- Extraction Behavior : Benzoic acid derivatives with electron-withdrawing groups (e.g., Cl, F) exhibit higher distribution coefficients in organic phases, enhancing extractability .

Antimicrobial Activity:

- Salicylanilide Benzoates: Compounds with 3,4-dichlorophenylcarbamoyl groups showed MIC ≥0.98 μmol/L against Gram-positive bacteria . The target’s 3-fluorophenoxy group may offer similar potency but with improved selectivity due to fluorine’s smaller size.

- EP4 Receptor Antagonism: Analogs with para-fluorophenoxy groups () are potent in cancer treatment, suggesting positional sensitivity in receptor binding .

Enzyme Inhibition:

- 5-α-Reductase Inhibition: 4-(Biphenyl-4-yloxy)-3-fluorobenzoic acid () demonstrates the importance of fluorophenoxy positioning for enzyme interaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.